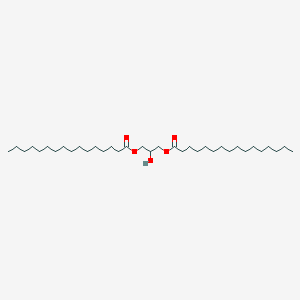
2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid
Übersicht
Beschreibung
2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid, also known as TIIA, is a synthetic compound that has become increasingly popular in scientific research. TIIA is an important reagent in the synthesis of a variety of compounds, and it has been used in the lab to study a range of biological processes.
Wissenschaftliche Forschungsanwendungen
DNA Hybridization Electrochemical Sensor : Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE)), a derivative of the compound, has been used in electrochemical hybridization sensors. This application demonstrates the potential of the compound in biotechnological and diagnostic fields, especially in DNA detection and analysis (Cha et al., 2003).
Synthesis of 2,6‐Dioxo‐1,2,3,4,5,6‐hexahydroindoles : Research indicates the use of acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, closely related to the chemical , in the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles. These are important intermediates for various alkaloids, highlighting the compound's role in synthetic organic chemistry (Juma et al., 2009).
Regioselective Synthesis of Isoxazoles : Derivatives of 4,5,6,7-tetrahydroindoles, akin to the target compound, have been used in the regioselective synthesis of isoxazoles. This illustrates its utility in developing specific chemical structures, which can be crucial in pharmaceutical and chemical industries (Sobenina et al., 2014).
Green Chemistry in Drug Design : Analogues of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide, related to the compound , have been developed using environmentally friendly synthesis methods. This highlights the potential of the compound in the development of new pharmaceuticals with a focus on green chemistry (Reddy et al., 2014).
Adsorption Studies for Herbicide Sensitivity : Studies involving 2,4,5-Trichlorophenoxy acetic acid, a structurally similar compound, in adsorption behavior on poly-o-toluidine Zr(IV) phosphate, showcase its application in environmental science, particularly in understanding the behavior of herbicides in ecosystems (Khan & Akhtar, 2011).
Inhibitors of Human Protein Kinase CK2 : Derivatives of 4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-diones, similar to the compound , have been identified as potent inhibitors of human protein kinase CK2, suggesting their potential in developing therapeutics for diseases associated with CK2 deregulation, such as cancer and viral infections (Golub et al., 2008).
Eigenschaften
IUPAC Name |
2-(4,5,6,7-tetraiodo-1,3-dioxoisoindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3I4NO4/c11-5-3-4(6(12)8(14)7(5)13)10(19)15(9(3)18)1-2(16)17/h1H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSXICNYHDJIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2I)I)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)









